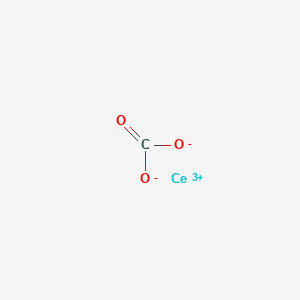
Cerium(3+);carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(III) carbonate, also known as cerium tricarbonate or cerous carbonate, is a chemical compound with the formula Ce₂(CO₃)₃. It is a white solid that is formed by cerium(III) cations and carbonate anions. Cerium is a member of the lanthanide series and is one of the most abundant rare earth elements found in the Earth’s crust .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium(III) carbonate can be synthesized through various methods. One common method involves the reaction of cerium(III) nitrate with a carbonate source such as sodium carbonate or potassium carbonate in an aqueous solution. The reaction typically proceeds at room temperature and results in the precipitation of cerium(III) carbonate as a white solid .
Industrial Production Methods: In industrial settings, cerium(III) carbonate is often produced by the homogeneous precipitation method using 1,1′-carbonyldiimidazole and imidazole in a nonaqueous solvent like acetone. This method allows for precise control over particle size and morphology without the need for heating .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium(III) carbonate undergoes various chemical reactions, including:
Oxidation: Cerium(III) carbonate can be oxidized to cerium(IV) oxide (CeO₂) when heated in the presence of oxygen.
Reduction: Cerium(III) carbonate can be reduced to cerium(III) oxide (Ce₂O₃) under reducing conditions.
Substitution: Cerium(III) carbonate reacts with acids to form cerium(III) salts and carbon dioxide gas.
Common Reagents and Conditions:
Oxidation: Heating in the presence of oxygen.
Reduction: Heating under a reducing atmosphere.
Substitution: Reaction with acids such as hydrochloric acid or acetic acid.
Major Products Formed:
Oxidation: Cerium(IV) oxide (CeO₂).
Reduction: Cerium(III) oxide (Ce₂O₃).
Substitution: Cerium(III) salts (e.g., cerium(III) chloride) and carbon dioxide gas.
Applications De Recherche Scientifique
Cerium(III) carbonate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which cerium(III) carbonate exerts its effects is primarily related to its ability to interact with reactive oxygen species. Cerium(III) ions can undergo redox cycling between the +3 and +4 oxidation states, allowing them to scavenge reactive oxygen species and reduce oxidative stress . This redox cycling is facilitated by the presence of oxygen vacancies in the cerium oxide lattice, which enhances its catalytic properties .
Comparaison Avec Des Composés Similaires
Cerium(IV) oxide (CeO₂): A widely used compound with strong oxidative properties and applications in catalysis and fuel cells.
Cerium(III) chloride (CeCl₃): Used as a precursor for other cerium compounds and in organic synthesis.
Cerium(III) acetate (Ce(CH₃COO)₃): Used in various chemical reactions and as a catalyst.
Uniqueness: Cerium(III) carbonate is unique due to its ability to serve as a precursor for both cerium(III) and cerium(IV) compounds. Its ease of synthesis and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
CCeO3+ |
|---|---|
Poids moléculaire |
200.12 g/mol |
Nom IUPAC |
cerium(3+);carbonate |
InChI |
InChI=1S/CH2O3.Ce/c2-1(3)4;/h(H2,2,3,4);/q;+3/p-2 |
Clé InChI |
ICYARXLOQWPLNH-UHFFFAOYSA-L |
SMILES canonique |
C(=O)([O-])[O-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
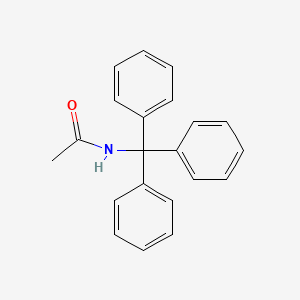

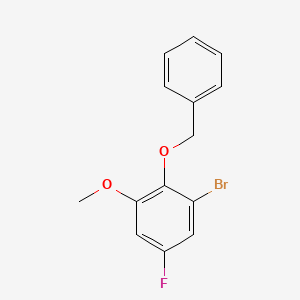
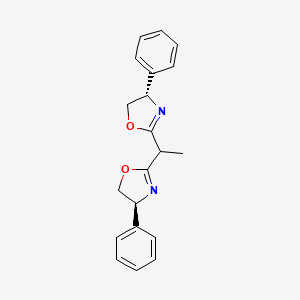
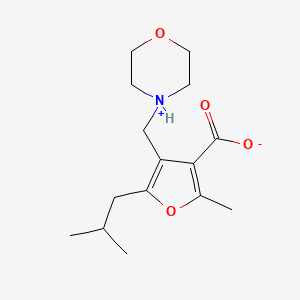

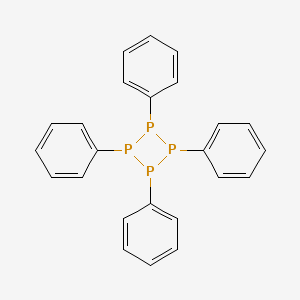
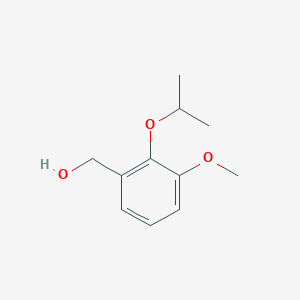

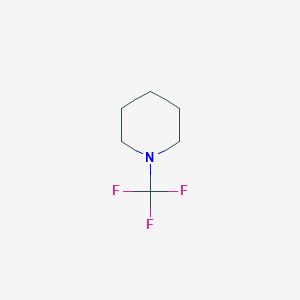
![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)


